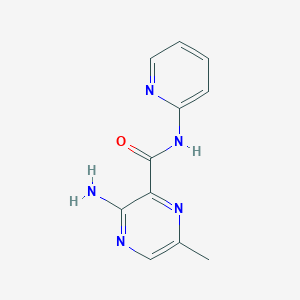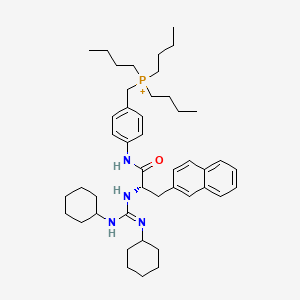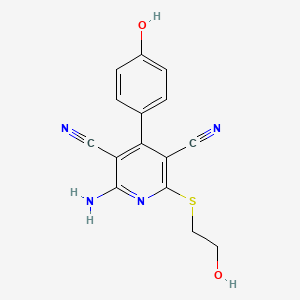
3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the amino group: This step involves the substitution of a suitable leaving group with an amino group.
Attachment of the pyridinyl group: This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a tool for studying the function of metabotropic glutamate receptor 5 (mGlu5).
Medicine: Potential therapeutic agent for neurological disorders due to its interaction with mGlu5.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with metabotropic glutamate receptor 5 (mGlu5). It acts as an antagonist, inhibiting the receptor’s activity. This interaction modulates various signaling pathways involved in neurological processes, potentially offering therapeutic benefits for conditions such as anxiety, depression, and schizophrenia .
Comparison with Similar Compounds
3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide analogs: These compounds share a similar core structure but may have different substituents on the pyrazine or pyridinyl rings.
Other mGlu5 antagonists: Compounds such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and Fenobam.
Uniqueness: this compound is unique due to its specific structure, which allows for selective interaction with mGlu5. This selectivity can lead to fewer off-target effects and improved therapeutic profiles compared to other mGlu5 antagonists .
Properties
Molecular Formula |
C11H11N5O |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C11H11N5O/c1-7-6-14-10(12)9(15-7)11(17)16-8-4-2-3-5-13-8/h2-6H,1H3,(H2,12,14)(H,13,16,17) |
InChI Key |
NAQODRYELYCKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)NC2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-7-[(1R,2S,3S,5S)-3-[(4-iodophenyl)sulfonylamino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10770452.png)
![Sodium; 6-[2-(4-fluoro-phenyl)-4-isopropyl-quinolin-3-yloxy]-3,5-dihydroxy-hexanoate](/img/structure/B10770456.png)

![[3-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B10770479.png)

![(4-benzamidophenyl) (E)-7-[3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10770490.png)
![N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B10770494.png)

![8-{2-Methyl-5-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethoxy]-2H-pyrazol-3-yl}-1,3-dipropyl-3,7-dihydro-purine-2,6-dione](/img/structure/B10770507.png)
![[14C]histidine](/img/structure/B10770509.png)
![[1-[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)propyl]piperidin-4-yl]methyl 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B10770521.png)

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B10770540.png)
![[2-chloro-4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]phenyl]-(2,2-dimethylpiperazin-1-yl)methanone](/img/structure/B10770548.png)
